Kribb3

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kribb3 is synthesized through a multi-step process involving the formylation of 4-ethyl-resorcinol with dimethylformamide and phosphorus oxychloride to produce 5-ethyl-2-hydroxy-4-methoxybenzaldehyde. This intermediate is then dimethylated using methyl iodide and potassium carbonate. The resulting aldehyde undergoes a Grignard reaction with 4-methoxybenzylmagnesium chloride, followed by oxidation with tetrapropylammonium perruthenate and N-methylmorpholine N-oxide to yield a ketone. The ketone is then condensed with dimethylformamide dimethylacetal and cyclized in methanolic acetic acid in the presence of sodium carbonate to form the isoxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Kribb3 primarily undergoes reactions related to its role as a microtubule inhibitor. It interacts with proteins and enzymes involved in cell cycle regulation and apoptosis. The compound is known to inhibit protein kinase C-dependent phosphorylation of heat shock protein 27, thereby blocking tumor cell migration and invasion .

Common Reagents and Conditions

Phosphorylation Inhibition: this compound inhibits the phosphorylation of heat shock protein 27 in the presence of protein kinase C activators such as phorbol 12-myristate 13-acetate.

Cyclization: The formation of the isoxazole ring involves cyclization in methanolic acetic acid with sodium carbonate as a base.

Major Products

The primary product of interest from reactions involving this compound is the inhibition of tumor cell migration and invasion, leading to potential therapeutic applications in cancer treatment .

Aplicaciones Científicas De Investigación

Biological Activities

Kribb3 exhibits several notable biological activities:

- Anti-Cancer Effects : Studies have shown that this compound inhibits cancer cell growth both in vitro and in vivo. It induces apoptosis through cell cycle arrest at the G2/M phase and activates the intrinsic apoptotic pathway .

- Effect on Tumor Cell Migration : Research indicates that this compound effectively blocks tumor cell migration by interfering with protein kinase C-dependent pathways, demonstrating its potential as a therapeutic agent against metastasis .

Case Studies

- Breast Cancer Research :

- Mitotic Arrest Induction :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that modify aryl moieties to enhance biological activity. The presence of free phenolic hydrogens significantly contributes to its inhibitory effects on microtubule polymerization .

Key Findings on SAR

| Analog | Substituent | Inhibition Activity (GI50) |

|---|---|---|

| This compound | None | 0.2 - 2.5 μM |

| Analog A | Methyl | 1.5 μM |

| Analog B | Hydroxyl | 0.5 μM |

This table illustrates how modifications can influence the compound's activity, guiding future research on analog development.

Mecanismo De Acción

Kribb3 exerts its effects primarily by inhibiting microtubule polymerization. It binds to heat shock protein 27, preventing its phosphorylation by protein kinase C. This inhibition disrupts the cytoskeleton and blocks cell migration and invasion. The compound also induces mitotic arrest and apoptosis in cancer cells by interfering with the normal function of microtubules during cell division .

Comparación Con Compuestos Similares

Kribb3 is part of a broader class of isoxazole derivatives known for their anticancer properties. Similar compounds include:

Nocodazole: A well-known anti-mitotic agent that also inhibits microtubule polymerization.

3,4,5-Isoxazole Derivatives: These compounds have demonstrated promising anticancer activity by inhibiting heat shock protein 90, which stabilizes various proteins involved in oncogenesis.

Combretastatin A-4 Derivatives: Modified versions of this natural product have shown improved antiproliferative activity against human hepatocellular carcinoma cells.

This compound stands out due to its specific mechanism of action involving heat shock protein 27 and its potent antimigratory and anti-invasive activities.

Actividad Biológica

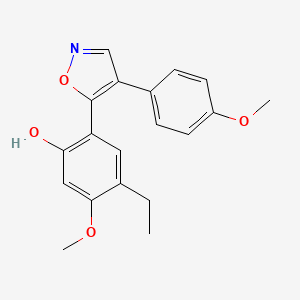

KRIBB3, chemically known as 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole, is a novel compound recognized for its significant biological activities, particularly in cancer therapy. This compound has been extensively studied for its effects on microtubule dynamics, cell cycle regulation, and apoptosis induction in cancer cells.

Microtubule Inhibition

This compound acts primarily as a microtubule inhibitor , disrupting the polymerization of tubulin. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells. Studies have shown that this compound induces mitotic arrest by activating the mitotic spindle checkpoint, evidenced by the accumulation of Cyclin B1 and cleavage of poly(ADP-ribose) polymerase (PARP) .

Induction of Apoptosis

The apoptosis induced by this compound is mediated through the activation of pro-apoptotic factors such as Bax. The temporal pattern of Bax activation correlates with PARP cleavage, indicating that Bax plays a crucial role in this compound-dependent apoptosis .

Anti-Migratory and Anti-Invasive Properties

This compound exhibits anti-migratory and anti-invasive properties, particularly in breast cancer cell lines such as MDA-MB-231. It inhibits tumor cell migration by blocking the phosphorylation of Hsp27, a protein involved in cytoskeletal dynamics and stress response . The IC50 for this compound's antimigratory activity has been reported at approximately 0.2 μM .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cancer cell proliferation with a growth inhibition concentration (GI50) ranging from 0.2 to 2.5 μM across various cancer cell lines . The compound's ability to induce apoptosis and halt cell cycle progression has been confirmed through flow cytometry and immunofluorescence assays.

In Vivo Studies

In vivo experiments using nude mice showed that intraperitoneal administration of this compound significantly inhibited tumor growth by 49.5% at 50 mg/kg and 70.3% at 100 mg/kg dosages . This suggests that this compound may be a promising candidate for further development as an anticancer therapeutic agent.

Structure-Activity Relationship (SAR)

A series of this compound analogs have been synthesized to evaluate their structure-activity relationships. The presence of free phenolic hydrogens in the aryl moieties was found to be critical for the inhibition of microtubule polymerization .

Case Study: Breast Cancer Cell Lines

In a study focusing on MDA-MB-231 breast cancer cells, this compound was shown to inhibit migration induced by phorbol 12-myristate 13-acetate (PMA). The compound blocked PKC-dependent phosphorylation of Hsp27, which is essential for tumor cell motility . This finding highlights the potential of this compound not only as an anti-proliferative agent but also as a therapeutic agent targeting metastasis.

Case Study: Colorectal Cancer

Another investigation assessed the efficacy of this compound analogs on HCT-116 colorectal cancer cells. The study revealed that modifications in the chemical structure could enhance biological activity against this specific cancer type, paving the way for tailored therapeutic strategies .

Data Summary

Propiedades

IUPAC Name |

4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBHIGLOMVMJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425315 | |

| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129414-88-6 | |

| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.